molecular formula C12H12FNO4S B245242 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

Cat. No. B245242
M. Wt: 285.29 g/mol
InChI Key: DEGRZVAPQCETLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide, also known as PFI-3, is a chemical compound that has gained significant attention in scientific research for its potential as a selective inhibitor of the histone lysine methyltransferase SETD7. This enzyme plays a crucial role in the regulation of gene expression and has been implicated in several diseases, including cancer and diabetes. In

Mechanism of Action

4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide acts as a competitive inhibitor of SETD7, binding to the active site of the enzyme and preventing the methylation of H3K4. This inhibition leads to alterations in gene expression patterns and can have significant downstream effects on cell function and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can selectively inhibit SETD7 activity in vitro and in vivo, leading to alterations in gene expression patterns and downstream effects on cell function. 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been shown to have potential therapeutic applications for the treatment of cancer and diabetes, as well as other diseases where SETD7 dysregulation is implicated.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide is its selectivity for SETD7, which allows for targeted inhibition of this enzyme without affecting other histone lysine methyltransferases. This selectivity can be advantageous in the study of specific biological pathways and can help to elucidate the role of SETD7 in disease. However, 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has limitations in terms of its solubility and stability, which can impact its effectiveness in certain experiments.

Future Directions

There are several future directions for research related to 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. One area of focus is the development of more stable and soluble analogs of 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide that can be used in a wider range of experiments. Additionally, further studies are needed to fully understand the downstream effects of SETD7 inhibition and to identify potential therapeutic applications for 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. Finally, research is needed to explore the role of SETD7 in other disease states and to identify other potential targets for selective inhibition.

Synthesis Methods

4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the synthesis of 4-fluoro-3-methoxybenzenesulfonamide, which is then reacted with furan-2-carboxaldehyde to produce the intermediate compound 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide. This intermediate is then purified and subjected to further reactions to produce the final product, 4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide.

Scientific Research Applications

4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide has been extensively studied for its potential as a selective inhibitor of SETD7. This enzyme plays a critical role in the regulation of gene expression through the methylation of histone H3 lysine 4 (H3K4). Inhibition of SETD7 has been shown to alter gene expression patterns and has been implicated in several diseases, including cancer and diabetes.

properties

Molecular Formula

C12H12FNO4S

Molecular Weight

285.29 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C12H12FNO4S/c1-17-12-7-10(4-5-11(12)13)19(15,16)14-8-9-3-2-6-18-9/h2-7,14H,8H2,1H3

InChI Key

DEGRZVAPQCETLZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)F

Origin of Product

United States

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